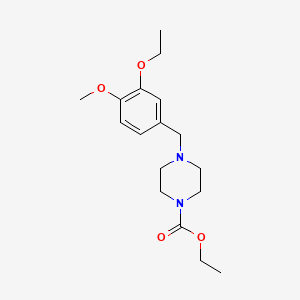![molecular formula C18H16NOP B5883141 2-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5883141.png)
2-[(diphenylphosphoryl)methyl]pyridine
Descripción general
Descripción
2-[(diphenylphosphoryl)methyl]pyridine is a compound that has been studied extensively in the field of medicinal chemistry due to its potential applications as a drug molecule. It is a pyridine-based compound that contains a diphenylphosphoryl group, which gives it unique properties that make it useful in various applications.
Aplicaciones Científicas De Investigación
Synthesis and Ligand Properties
Synthesis and Ligation Properties
The stepwise syntheses of various derivatives, including 2-[Ph2P(O)CH2C(O)N(H)CH2]C5H4NO and others, have been explored for their potential in forming complexes with lanthanide cations. These compounds exhibit minimal steric hindrance, allowing for versatile binding configurations (Ouizem et al., 2014).
Reactivity Studies of Dissymmetric Platforms
Studies on dissymmetric ligands, including 2-[(1,3-dioxoisoindolin-2-yl)methyl]-6-[(diphenylphosphoryl)methyl]pyridine 1-oxide, have shown potential for creating diverse and complex coordination structures with lanthanide(III) ions (Ouizem et al., 2014).
Complex Formation and Catalysis
Nickel Complexes for Ethylene Oligomerization
Nickel complexes using 2-[(diphenylphosphino)methyl]pyridine have been synthesized, demonstrating their potential in catalyzing ethylene oligomerization with unique structural properties (Kermagoret & Braunstein, 2008).
Coordination Chemistry with Lanthanide Nitrates
Research into new chelating ligands based on pyridine and pyridine N-oxide platforms, functionalized with various substituents including diphenylphosphinoylmethyl, has demonstrated significant potential in coordination chemistry with lanthanide nitrates (Ouizem et al., 2015).
Surface-Enhanced Raman Scattering (SERS) Studies
- SERS Characterization of Pyridine Derivatives: Studies involving pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers have utilized SERS and generalized two-dimensional correlation analysis to understand the molecular geometry and interaction with various metal surfaces (Pięta et al., 2015).
Additional Applications
Exploration of Ligand Properties
Atom Transfer Radical Polymerization
Pyridylphosphine ligands, including 2-[(diphenylphosphino)methyl]pyridine, have been used in iron-mediated atom transfer radical polymerization (ATRP) of methyl methacrylate and styrene, showcasing their utility in polymer chemistry (Xue et al., 2007).
Propiedades
IUPAC Name |
2-(diphenylphosphorylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NOP/c20-21(17-10-3-1-4-11-17,18-12-5-2-6-13-18)15-16-9-7-8-14-19-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPLDENUOBBLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)



![ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5883090.png)
![N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883096.png)
![2-(2,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5883102.png)

![2-(3,4-dimethoxyphenyl)-N'-[(diphenylacetyl)oxy]ethanimidamide](/img/structure/B5883111.png)
![5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5883122.png)



![[1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B5883156.png)